Benzethonium

Übersicht

Beschreibung

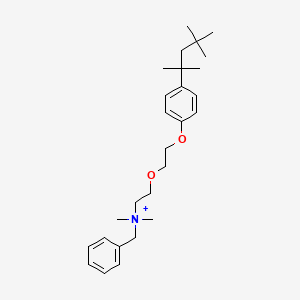

Benzethonium chloride, also known as hyamine, is a synthetic quaternary ammonium salt. This compound is an odorless white solid, soluble in water, and exhibits surfactant, antiseptic, and anti-infective properties. It is widely used as a topical antimicrobial agent in first aid antiseptics, cosmetics, toiletries, and the food industry as a hard surface disinfectant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a series of chemical reactions involving the alkylation of dimethylbenzylamine with 2-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethyl chloride. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and under controlled temperature conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods: Industrial production of this compound chloride involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification and crystallization of the compound to achieve the required purity levels for its various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Benzethonium chloride undergoes several types of chemical reactions, including:

Oxidation: this compound chloride can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions involving this compound chloride are less common but can occur under certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of Benzethonium Chloride as a novel anticancer agent. Research indicates that BZN exhibits significant anti-proliferative effects against various cancer cell lines, particularly lung cancer cells.

In Vivo Studies

In animal models, BZN significantly delayed tumor growth in xenograft models without notable toxicity to vital organs. The treatment reduced the Ki-67 proliferation index, indicating decreased cell proliferation .

Antimicrobial Applications

This compound Chloride is widely recognized for its antimicrobial properties. It is commonly used as a disinfectant and antiseptic in various formulations.

Pharmaceutical Formulations

BZN is utilized in several pharmaceutical formulations due to its preservative qualities and effectiveness against microbial contamination.

Uses in Formulations

- Skin Disinfectants : It is commonly included in skin disinfectants at concentrations of 0.1-0.2% for safe and effective antimicrobial action .

- Preservatives : Its ability to inhibit microbial growth makes it an ideal candidate for use as a preservative in various topical formulations.

Case Study 1: Cancer Treatment

A study identified BZN's anticancer potential through high-throughput screening against 60 human cancer cell lines. The compound showed broad-spectrum antitumor activity without interfering with conventional chemotherapeutics like cisplatin or 5-fluorouracil .

Case Study 2: Antimicrobial Efficacy

A review analyzed over 3655 articles on benzalkonium chloride and this compound chloride, confirming their significant impact on microbial resistance patterns and their role in infection control strategies .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Anticancer | Treatment for lung cancer | Induces apoptosis; inhibits proliferation |

| Antimicrobial | Skin disinfectants | Disrupts cell membranes; broad-spectrum activity |

| Pharmaceutical | Preservative in formulations | Prevents microbial contamination |

Wirkmechanismus

Benzethonium chloride exerts its effects primarily through its surfactant and antimicrobial properties. The positively charged nitrogen atom in the quaternary ammonium structure interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .

Vergleich Mit ähnlichen Verbindungen

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but differs in its alkyl chain structure.

Chlorhexidine: A bisbiguanide compound with broad-spectrum antimicrobial activity, commonly used in medical and dental applications.

Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges for its antiseptic properties.

Uniqueness: Benzethonium chloride is unique due to its specific alkyl chain structure, which imparts distinct physicochemical properties and antimicrobial efficacy. Its broad-spectrum activity and stability in various formulations make it a versatile compound for multiple applications .

Eigenschaften

Key on ui mechanism of action |

While exact mechanism of benzethonium is not fully understood, it is proposed that benzethonium acts similarly to other structurally-related quaternary ammonium compounds in disrupting cytoplasmic and outer membrane lipid bilayers of microorganisms. The positively charged quaternary nitrogen associates with the polar head groups of acidic membrane phospholipids, followed by the hydrophobic tail interacting with the hydrophobic membrane core. Benzethonium is thought to form mixed-micelle aggregates with hydrophobic membrane components that solubilize membrane and lyse the cells, leading to leakage of cytoplasmic contents. Based on findings in vitro cell assays, its mode of action on cancer cells may involve cancer cell apoptosis via dysregulating mitochondria or rough endoplasmic reticulum (rER). It is proposed that intracellular cationic molecules such as benzethonium will create swelling of the rER and damage the organelle. Ultimately, there is a loss in cell membrane integrity and cytosolic Ca2+ levels increase. Dysregulation of mitochondria and rER leads to the activation of caspase-2, caspase-8, caspase-9, and caspase-3. |

|---|---|

CAS-Nummer |

498-77-1 |

Molekularformel |

C27H43NO3 |

Molekulargewicht |

429.6 g/mol |

IUPAC-Name |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;hydroxide |

InChI |

InChI=1S/C27H42NO2.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H2/q+1;/p-1 |

InChI-Schlüssel |

USLZJBWCHRRIAQ-UHFFFAOYSA-M |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[OH-] |

melting_point |

158-163 |

Löslichkeit |

Soluble |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.